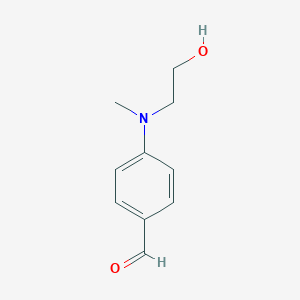

N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde

概述

描述

N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde is an organic compound that belongs to the class of arylamines. It features a benzaldehyde moiety substituted with a methyl group and a hydroxyethyl group on the nitrogen atom. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde typically involves multiple steps. One common method includes the reaction of 4-aminobenzaldehyde with N-methyl-2-chloroethanol under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the substitution reaction, yielding the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

化学反应分析

Condensation Reactions

The aldehyde group in NMEAB readily participates in condensation reactions, forming imines and heterocyclic compounds.

Key Examples:

-

Schiff Base Formation : Reacts with primary amines to form stable imines. For instance, bicondensation with 2,4-dimethylpyrrole in the presence of trifluoroacetic acid yields BODIPY derivatives used in fluorescent probes .

-

Knoevenagel Condensation : Forms styryl derivatives when reacted with active methylene compounds (e.g., cyclopentanone) under basic conditions .

Nucleophilic Substitution

The hydroxyethyl group undergoes substitution reactions, particularly in synthesis and derivatization.

Synthetic Pathway:

NMEAB is synthesized via nucleophilic substitution of 4-aminobenzaldehyde with N-methyl-2-chloroethanol under basic conditions .

Mechanism :

-

Deprotonation of 4-aminobenzaldehyde’s amine group by NaOH.

-

Attack of the nucleophilic amine on the electrophilic carbon of 2-chloroethanol.

-

Elimination of HCl to form the tertiary amine.

Protection/Deprotection Reactions

The secondary amine can be protected for selective functionalization.

Example:

-

Boc Protection : Reacts with di-tert-butyl dicarbonate (Boc₂O) in the presence of DMAP to form a carbamate-protected intermediate .

Reaction Conditions :

Coordination Chemistry

NMEAB derivatives act as ligands in metal complexes, influencing photophysical properties.

Case Study:

-

Al³+ Sensing : A BODIPY probe derived from NMEAB exhibits fluorescence enhancement upon binding Al³+ due to suppression of photoinduced electron transfer (PET) .

| Metal Ion | Fluorescence Enhancement (Φ) | Detection Limit | Source |

|---|---|---|---|

| Al³+ | 0.29 (vs. 0.002 without) | 10⁻⁷ M | |

| Cr³+ | 0.24 | 10⁻⁶ M |

Alkylation and Coupling Reactions

NMEAB participates in alkylation to form complex pharmacophores.

Redox Reactions

The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols, though these transformations are less commonly reported.

Experimental Evidence:

-

Oxidation : Under strong oxidizing conditions (e.g., KMnO₄), forms 4-[(2-hydroxyethyl)(methyl)amino]benzoic acid .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) yields 4-[(2-hydroxyethyl)(methyl)amino]benzyl alcohol .

Polymerization and Material Science

NMEAB serves as a monomer in synthesizing functional polymers.

Example:

-

Polymethacrylates : Copolymerized with methacrylate derivatives to produce materials with tunable optical properties .

This compound’s multifunctional reactivity underpins its utility in organic synthesis, coordination chemistry, and materials science. Its applications range from fluorescent probes to electrolyte additives, highlighting its importance in both academic and industrial research .

科学研究应用

Chemical Synthesis

N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde is used as an intermediate in the synthesis of various organic compounds, including:

- Dyes and pigments : It plays a role in creating colorants used in textiles and coatings.

- Pharmaceuticals : The compound is investigated as a precursor for synthesizing novel drugs .

Biological Research

The compound exhibits notable biological activity, making it valuable in several research contexts:

- Enzyme Interaction Studies : It serves as a probe to study enzyme mechanisms and interactions due to its ability to form hydrogen bonds and participate in nucleophilic reactions .

- Therapeutic Potential : Investigations into its anticancer properties have shown promising results, particularly in inducing apoptosis in cancer cells .

Table 1: Summary of Applications

| Application Area | Specific Uses |

|---|---|

| Chemical Synthesis | Intermediates for dyes, pharmaceuticals |

| Biological Research | Enzyme interaction studies, therapeutic investigations |

| Industrial Applications | Production of polymers and resins |

Case Study 1: Anticancer Activity

A study on A375 melanoma cells demonstrated that treatment with this compound resulted in increased levels of apoptosis markers such as cleaved caspase-3 and caspase-9. This supports its role as a pro-apoptotic agent, indicating potential therapeutic applications in oncology .

Case Study 2: Inflammatory Response Modulation

In an inflammation model using RAW 264.7 macrophages, the compound significantly reduced nitric oxide (NO) production, which is crucial for mediating inflammatory responses. This suggests its potential use in developing anti-inflammatory therapies .

作用机制

The mechanism of action of N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde involves its interaction with various molecular targets. The compound can form hydrogen bonds and participate in nucleophilic and electrophilic reactions due to the presence of the amino and aldehyde groups. These interactions can influence biochemical pathways and enzyme activities, making it a valuable tool in research and industrial applications.

相似化合物的比较

Similar Compounds

Methyldiethanolamine: Similar in structure but with two hydroxyethyl groups.

N-Methyl-N-(2-hydroxyethyl)aniline: Lacks the aldehyde group but has similar functional groups.

Uniqueness

N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde is unique due to the presence of both the aldehyde and amino groups, which confer distinct reactivity and versatility in chemical reactions. This makes it particularly useful in synthetic chemistry and industrial applications where specific functional group interactions are required.

生物活性

N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and various studies that highlight its pharmacological effects, particularly in cancer research and other therapeutic applications.

Chemical Structure and Properties

This compound features a benzaldehyde functional group, an amino group, and a hydroxyethyl substituent. The presence of these functional groups suggests potential for various interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with proteins and enzymes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The amino group may participate in hydrogen bonding and electrostatic interactions, which influence the compound's binding affinity and specificity .

Anticancer Activity

Recent studies have investigated the anticancer properties of this compound, particularly its effects on various cancer cell lines. For instance, in vitro assays have shown that this compound exhibits significant antiproliferative effects against human melanoma (A375) and cervical cancer (HeLa) cell lines. The IC50 values for these cell lines were recorded in the micromolar range, indicating promising anticancer potential .

Table 1: IC50 Values of this compound in Cancer Cell Lines

In these studies, flow cytometry analysis demonstrated a dose-dependent increase in apoptotic cells, suggesting that the compound induces apoptosis through activation of caspases .

Other Biological Activities

Beyond its anticancer properties, this compound has been evaluated for other biological activities such as anti-inflammatory and antioxidant effects. The compound showed notable inhibition of nitric oxide (NO) production in RAW 264.7 macrophages, which is indicative of anti-inflammatory activity .

Table 2: Biological Activities of this compound

| Activity Type | Assay Type | Result | Reference |

|---|---|---|---|

| Anticancer | MTT Assay | IC50: 15.3 µM (A375) | |

| Anti-inflammatory | NO Production Assay | IC50: 10.24 µM | |

| Antioxidant | DPPH Radical Scavenging | Moderate Activity |

Case Studies

Several case studies have highlighted the efficacy of this compound in experimental models:

- Study on Melanoma Cells : A study conducted on A375 melanoma cells demonstrated that treatment with the compound led to increased levels of apoptosis markers such as cleaved caspase-3 and caspase-9, supporting its role as a pro-apoptotic agent .

- Inflammation Model : In an inflammation model using RAW 264.7 macrophages, this compound significantly reduced NO production, which is crucial for mediating inflammatory responses .

属性

IUPAC Name |

4-[2-hydroxyethyl(methyl)amino]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11(6-7-12)10-4-2-9(8-13)3-5-10/h2-5,8,12H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOCUIVLSLBBESN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394271 | |

| Record name | 4-[(2-Hydroxyethyl)(methyl)amino]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201-91-8 | |

| Record name | 4-[(2-Hydroxyethyl)(methyl)amino]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde in the synthesis of deep red emitting polyurethanes?

A1: this compound plays a crucial role in creating a bifunctional molecule that enables the incorporation of a fluorescent dye into the polyurethane backbone []. The compound undergoes a condensation reaction with (2,6-dimethyl-4H-pyrane-4-ylidene)-malononitrile, extending the conjugated system of the DCM dye and red-shifting its emission maximum to over 650 nm []. Importantly, this reaction introduces two reactive hydroxy terminal groups to the dye molecule, allowing it to participate in polymerization reactions with other monomers like N,N-bis-(2-hydroxyethyl)-aniline or butan-1,4-diole during polyurethane synthesis []. This covalent attachment of the dye within the polymer structure is key to achieving the desired deep red emission properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。